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Compound of Interest

Compound Name: 2-amino-N-propylacetamide

CAS No.: 62029-81-6

Cat. No.: B112851

Get Quote

Executive Summary & Chemical Identity
2-amino-N-propylacetamide (CAS: 62029-81-6) is a glycinamide derivative characterized by

a propyl chain attached to the amide nitrogen. Unlike its structural analog Milacemide (2-

(pentylamino)acetamide), which is an amine-substituted prodrug, 2-amino-N-propylacetamide
is an amide-substituted glycine mimetic.

IUPAC Name: 2-amino-N-propylacetamide[1]

Synonyms: N-propylglycinamide; Glycine N-propylamide.

Molecular Formula:

[1][2]

Molecular Weight: 116.16 g/mol [1][2]

Core Classification: Glycine mimetic, SIRT2 Probe, Potential Anticonvulsant.
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Structural Significance
The molecule mimics the side chain of Acetyl-Lysine (specifically the terminal amide

functionality) and the neurotransmitter Glycine. This duality dictates its two primary

mechanisms of action:

Biochemical Probe: Acts as a minimal substrate or "occupant" mimic for the NAD+-

dependent deacetylase SIRT2.

Neuropharmacology: Functions as a lipophilic glycine precursor or modulator of the NMDA

receptor glycine site.

Mechanism of Action I: SIRT2 Inhibition & Substrate
Mimicry
Recent high-impact studies (e.g., RSC, Enzo Life Sciences) have utilized 2-amino-N-
propylacetamide as a key structural motif to understand Mechanism-Based Inhibition of

Sirtuin-2 (SIRT2).

The Deacetylation Pathway
SIRT2 removes acetyl groups from lysine residues on proteins (e.g.,

-tubulin, histones) using NAD+ as a cosubstrate. The reaction normally produces Nicotinamide
(NAM), O-acetyl-ADP-ribose, and the deacetylated lysine.

The "Occupant" Mechanism
2-amino-N-propylacetamide functions as a non-reactive substrate mimic or a fragment of a

larger "exosite" inhibitor.

Lysine Mimicry: The

-propylacetamide chain structurally resembles the acetyl-lysine side chain but lacks the
ability to form the high-energy intermediate required for deacetylation.

Active Site Saturation: By occupying the hydrophobic tunnel normally reserved for the acetyl-

lysine substrate, it prevents the entry of endogenous substrates.
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Thioacetyl Analog Precursor: In advanced inhibitor design, this scaffold is often modified into

a thioacetyl derivative. The thioacetyl group reacts with NAD+ to form a stalled ADP-ribose-

conjugate, permanently locking the enzyme. 2-amino-N-propylacetamide represents the

"product" state or control structure in these kinetic studies.

Visualization: SIRT2 Inhibition Pathway
The following diagram illustrates how the molecule mimics the substrate to block the catalytic

cycle.
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Caption: Competitive inhibition model where 2-amino-N-propylacetamide occupies the

peptide binding channel, preventing formation of the catalytic complex.

Mechanism of Action II: Neuropharmacological
Modulation
In the context of drug development for epilepsy and cognitive disorders, 2-amino-N-
propylacetamide acts as a Glycinamide derivative.
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Pharmacodynamics
Glycine Prodrug Hypothesis:

Barrier Penetration: Glycine itself crosses the Blood-Brain Barrier (BBB) poorly. The

-propyl modification increases lipophilicity, facilitating BBB transport.

Metabolic Activation: Once in the CNS, amidases (e.g., Fatty Acid Amide Hydrolase -

FAAH) or non-specific peptidases hydrolyze the amide bond.

Reaction:

.

Receptor Interaction:

NMDA Receptor: The released Glycine acts as a co-agonist at the GluN1 subunit

(Strychnine-insensitive glycine site), potentially enhancing synaptic plasticity (cognitive

enhancement).

Glycine Receptor (GlyR): At high concentrations, it may activate inhibitory strychnine-

sensitive glycine receptors in the brainstem/spinal cord, producing anticonvulsant effects.

Visualization: Metabolic Activation
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Caption: Metabolic pathway converting the lipophilic prodrug into active Glycine within the

Central Nervous System.

Experimental Protocols
These protocols are designed for researchers validating the compound's identity and activity.

Protocol A: Synthesis of 2-amino-N-propylacetamide
(Reference Standard)
Based on standard peptide coupling methodologies.

Reagents: N-Cbz-Glycine (1.0 eq), Propylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq),

DIPEA (2.0 eq), DCM (Solvent).

Coupling: Dissolve N-Cbz-Glycine in DCM at 0°C. Add EDC, HOBt, and DIPEA. Stir for 15

min. Add Propylamine dropwise. Warm to RT and stir for 12h.

Workup: Wash with 1M HCl, sat. NaHCO3, and brine.[3] Dry over Na2SO4.[3] Concentrate

to yield N-Cbz-2-amino-N-propylacetamide.
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Deprotection: Dissolve intermediate in Methanol. Add Pd/C (10% w/w). Hydrogenate (

balloon) for 4h. Filter through Celite. Evaporate to yield 2-amino-N-propylacetamide as a
waxy solid or oil.

Validation: ESI-MS (

);

H-NMR (DMSO-

) to confirm propyl signals (

ppm) and glycyl protons (

ppm).

Protocol B: SIRT2 Fluorometric Inhibition Assay
To verify mechanism-based inhibition.

System: Use a commercial SIRT2 Fluorometric Drug Discovery Kit (e.g., Enzo/Cayman).

Substrate: Fluorogenic peptide (e.g., Ac-Arg-His-Lys-Lys(Ac)-AMC).

Procedure:

Incubate SIRT2 enzyme (0.5 U) with varying concentrations of 2-amino-N-
propylacetamide (0.1

M – 100

M) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

).

Add NAD+ (500

M) and Substrate (50

M) to initiate reaction.
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Incubate at 37°C for 45 minutes.

Stop reaction with Developer Solution (containing Nicotinamide and Trypsin).

Read Fluorescence (Ex 360 nm / Em 460 nm).

Data Analysis: Plot % Activity vs. Log[Concentration]. If the molecule acts as a simple

occupant, expect competitive inhibition characteristics (

determination).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b112851/docs#technical-guide-mechanism-of-action-
of-2-amino-n-propylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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